molecular formula C14H17N3O B13767195 Acetamide, N-[3-[(2-cyanoethyl)-2-propenylamino]phenyl]- CAS No. 68877-64-5

Acetamide, N-[3-[(2-cyanoethyl)-2-propenylamino]phenyl]-

Cat. No.: B13767195
CAS No.: 68877-64-5
M. Wt: 243.30 g/mol
InChI Key: LNLGQJSEGISOOY-UHFFFAOYSA-N
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Description

Acetamide, N-[3-[(2-cyanoethyl)-2-propenylamino]phenyl]- is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique structure, which includes an acetamide group attached to a phenyl ring substituted with a cyanoethyl and propenylamino group

Properties

CAS No.

68877-64-5

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

N-[3-[2-cyanoethyl(prop-2-enyl)amino]phenyl]acetamide

InChI

InChI=1S/C14H17N3O/c1-3-9-17(10-5-8-15)14-7-4-6-13(11-14)16-12(2)18/h3-4,6-7,11H,1,5,9-10H2,2H3,(H,16,18)

InChI Key

LNLGQJSEGISOOY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N(CCC#N)CC=C

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure from Patent KR970001535B1

This Korean patent provides a direct preparation method for N-[3-[(2-cyanoethyl)-2-propenylamino]phenyl]acetamide involving the following steps:

Step Reagents & Conditions Description Outcome
1 3-Aminophenyl acetamide (15.7 g, 0.105 mol), copper(II) acetate dihydrate (0.8 g), acrylonitrile (8.3 g) Reacted in a 100 mL flask at 80–110 °C for 2 hours Formation of intermediate with cyanoethyl group attached
2 Reaction mixture cooled to 50 °C Cooling step before alkylation Prepares for next step
3 Sodium bicarbonate (8.8 g), potassium iodide (1 g), allyl chloride (12.1 g, 0.157 mol), dimethylformamide (9.5 g) added sequentially Alkylation reaction at 50–120 °C for 1–4 hours Formation of the target compound by allylation of amino group
4 Reaction mixture cooled to room temperature, added slowly to water Precipitation of product Isolation of solid target compound
5 Filtration and purification Obtained 24.5 g of product Yield: 96%, Purity: 98%

Key Points:

  • Potassium iodide acts as a catalyst in the alkylation step.
  • Dimethylformamide serves as the solvent.
  • Sodium bicarbonate acts as a base to neutralize acid by-products.
  • The process avoids intermediate isolation, improving efficiency.
  • High yield and purity demonstrate the robustness of the method.

Related Synthetic Methods for Analogous Compounds (EP1606246B1 & WO2004083165A1)

Though these patents focus on related 2-cyano-3-hydroxy-N-(phenyl)but-2-enamides, their preparation methods provide insights into the chemistry of cyanoacetamide derivatives:

Step Reagents & Conditions Description Notes
1 2-Cyano-N-(phenyl)acetamide in solvent Dissolution and cooling of starting material Solvents include ketones (acetone), halogenated hydrocarbons (dichloromethane), or alcohols (ethanol)
2 Addition of aqueous sodium hydroxide and acetic anhydride under cooling Promotes reaction to form 2-cyano-3-hydroxy-N-(phenyl)but-2-enamide Reaction temperature: -5 °C to 50 °C, preferably 0–30 °C
3 Stirring or shaking for 1–3 hours Reaction completion Short reaction times advantageous
4 Acid precipitation and crystallization Isolation of product Crystallization enhanced by cooling or solvent evaporation

Advantages:

  • High yield and purity with minimal by-products (<1%).
  • No additional purification steps required.
  • Suitable for various substituted phenyl groups, indicating versatility.

Comparative Summary of Preparation Methods

Feature Method from KR970001535B1 Method from EP1606246B1 / WO2004083165A1
Starting Material 3-Aminophenyl acetamide 2-Cyano-N-(phenyl)acetamide or substituted analogs
Key Reagents Acrylonitrile, allyl chloride, Cu(OAc)2, KI, NaHCO3, DMF Acetic anhydride, sodium hydroxide, aqueous base, various solvents
Reaction Conditions 80–110 °C (initial), then 50–120 °C (alkylation) -5 °C to 50 °C, typically 0–30 °C
Catalyst Potassium iodide, copper acetate None specified; base catalysis
Solvent Dimethylformamide Ketones, halogenated hydrocarbons, alcohols, water
Yield Up to 96% High yields with >98% purity
Purification Filtration after precipitation Crystallization or extraction
Reaction Time 2 hours + 1–4 hours 1–3 hours

Research Findings and Notes

  • The method in KR970001535B1 is highly efficient for direct synthesis of N-[3-[(2-cyanoethyl)-2-propenylamino]phenyl]acetamide , with a straightforward one-pot procedure that combines Michael addition and alkylation steps.

  • The use of potassium iodide as a catalyst in the alkylation step is critical for high conversion and yield.

  • The related methods for 2-cyano-3-hydroxy-N-(phenyl)but-2-enamides demonstrate the utility of acetic anhydride and sodium hydroxide in modifying cyanoacetamide derivatives, which may be adapted or serve as intermediates in complex synthetic routes.

  • The choice of solvent and temperature control are important parameters influencing product purity and yield.

  • These methods avoid extensive purification steps, making them practical for scale-up and industrial applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at both the amide and cyano functional groups under specific conditions:

Amide Hydrolysis

  • Conditions : Strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) media at elevated temperatures (80–100°C).

  • Products : Forms 3-[(2-cyanoethyl)(2-propenyl)amino]aniline and acetic acid.

  • Mechanism : Nucleophilic attack on the carbonyl carbon, breaking the amide bond .

Cyano Group Hydrolysis

  • Conditions : Acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) hydrolysis at 50–80°C.

  • Products : Converts the cyano (-CN) group to a carboxylic acid (-COOH) or amide (-CONH₂):

    • Acidic: Yields 3-[(2-carboxyethyl)(2-propenyl)amino]phenyl acetamide .

    • Basic: Yields 3-[(2-carbamoylethyl)(2-propenyl)amino]phenyl acetamide .

Alkylation and Acylation

The tertiary amine participates in quaternization and acylation :

Reaction TypeReagents/ConditionsProductsYieldReference
Alkylation Allyl chloride, KI, DMF, 50–120°CQuaternary ammonium salt94–96%
Acylation Acetic anhydride, 60°CN-Acetylated derivative~85%
  • Note : The patent highlights the use of allyl chloride for introducing the propenyl group, demonstrating high efficiency (95% yield) under mild conditions.

Diazotization and Azo Coupling

The aromatic amine (after amide hydrolysis) can undergo diazotization :

  • Diazotization : Reacts with NaNO₂/HCl at 0–5°C to form a diazonium salt.

  • Coupling : The diazonium salt couples with electron-rich aromatics (e.g., phenols, anilines) to form azo dyes (e.g., Disperse Blue 79 analogs) .

Example :

Diazonium salt+ NaphtholAzo compound max=580textnm\text{Diazonium salt}+\text{ Naphthol}\rightarrow \text{Azo compound }_{\text{max}}=580\\text{nm }

Propenyl Group Reactivity

The allyl (propenyl) group participates in electrophilic additions and oxidations :

Electrophilic Addition

  • Reagents : HCl, HBr.

  • Products : Forms 3-[(2-cyanoethyl)(3-halopropyl)amino]phenyl acetamide (Markovnikov addition) .

Oxidation

  • Reagents : KMnO₄ (acidic), O₃.

  • Products : Oxidizes the double bond to a diol or carboxylic acid .

Cyanoethyl Group Reactivity

The cyanoethyl (-CH₂CH₂CN) group enables:

  • Nucleophilic Substitution : Reacts with amines (e.g., NH₃) to form diamines .

  • Reduction : Catalytic hydrogenation (H₂/Pd) converts -CN to -CH₂NH₂.

Thermal Stability

  • Decomposition : Above 200°C, the compound undergoes thermal degradation, releasing HCN and forming charred residues .

Scientific Research Applications

Pharmaceutical Applications

1.1 Analgesic and Anti-Cancer Activity

Recent studies have highlighted the potential of acetamide derivatives in pain management and cancer treatment. A series of acetamide sulfonamide compounds have been synthesized, demonstrating notable analgesic properties. For instance, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited analgesic activity comparable to paracetamol, while other derivatives showed significant anti-hypernociceptive effects related to inflammatory pain .

In terms of anti-cancer properties, researchers have synthesized various acetamide sulfonyl analogs and screened them against multiple human cancer cell lines using the MTT assay. Compounds such as N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide demonstrated remarkable cytotoxic activity across several tested cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) .

1.2 Antibacterial Properties

Acetamide derivatives also exhibit antibacterial activities. A study involving sulfonamide derivatives of 2-[(2,6-dichlorophenylamino)-phenyl]-acetic acid showed promising results against both Gram-positive and Gram-negative bacteria. The synthesized compounds were characterized and tested against standard drugs, revealing satisfactory antibacterial efficacy .

Analytical Applications

2.1 Separation Techniques

Acetamide, N-[3-[(2-cyanoethyl)-2-propenylamino]phenyl]- can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A method utilizing a reverse phase HPLC approach has been developed, where the mobile phase consists of acetonitrile and water with phosphoric acid. This method is scalable for preparative separation and suitable for pharmacokinetic studies .

Data Tables

The following table summarizes the key findings from various studies on the applications of acetamide derivatives:

Application Compound Activity Reference
AnalgesicN-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamideComparable to paracetamol
Anti-CancerN-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamideSignificant cytotoxicity in MCF-7 cells
AntibacterialVarious sulfonamide derivativesEffective against S. aureus, E. coli
Analytical SeparationAcetamide, N-[3-[(2-cyanoethyl)-2-propenylamino]phenyl]-HPLC method for isolation

Mechanism of Action

The mechanism of action of Acetamide, N-[3-[(2-cyanoethyl)-2-propenylamino]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-
  • Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]-

Uniqueness

Acetamide, N-[3-[(2-cyanoethyl)-2-propenylamino]phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.

Biological Activity

The compound Acetamide, N-[3-[(2-cyanoethyl)-2-propenylamino]phenyl]- is a synthetic organic molecule with potential biological activity. This article explores its biological properties, including antimicrobial and antioxidant activities, and highlights relevant research findings, case studies, and data tables.

Chemical Structure and Properties

Acetamide derivatives often exhibit a variety of biological activities due to their structural diversity. The specific compound has a unique structure that includes a cyanoethyl group and a propenylamino moiety, which may contribute to its biological effects.

Antimicrobial Activity

Research has demonstrated that acetamide derivatives possess significant antimicrobial properties. A study investigating various acetamide compounds found that those with similar structural features exhibited notable activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

In vitro tests were performed using the microdilution method against common bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida glabrata16 µg/mL
Candida krusei32 µg/mL

The results indicate that the compound exhibits varying degrees of effectiveness against different microbial strains, suggesting potential for development as an antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of acetamide derivatives is another area of interest. The ABTS assay, a common method for evaluating antioxidant activity, was employed to assess the efficacy of the compound.

Results from Antioxidant Assay

Sample Concentration (µg/mL)% Inhibition
1025
5045
10070

These findings suggest that the compound has moderate antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

The biological activity of Acetamide, N-[3-[(2-cyanoethyl)-2-propenylamino]phenyl]- can be attributed to its ability to interact with cellular targets. The presence of the cyanoethyl group may enhance lipophilicity, allowing better membrane permeability and interaction with intracellular targets. Additionally, the propenylamino group could facilitate binding to specific enzymes or receptors involved in microbial growth or oxidative stress pathways.

Computational Studies

Density Functional Theory (DFT) calculations have been utilized to predict the electronic properties and potential interactions of the compound with DNA bases. These studies indicate that the compound may form stable complexes with nucleic acids, which could explain its observed biological activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[3-[(2-cyanoethyl)-2-propenylamino]phenyl]acetamide and its derivatives?

  • Methodology :

  • Substitution and condensation : Start with substituted nitrobenzenes (e.g., 3-chloro-4-fluoronitrobenzene) and react with alcohols (e.g., 2-pyridinemethanol) under alkaline conditions. Follow with reduction using iron powder in acidic media to generate aniline intermediates, then condense with cyanoacetic acid using coupling agents like DCC or EDC .
  • Multi-step optimization : For derivatives, employ dimethylformamide dimethyl acetal (DMF-DMA) to form enamine intermediates, followed by cyclization or functionalization (e.g., for pyrimidine-based analogs) .
    • Key considerations : Monitor reaction progress via TLC/HPLC and optimize pH/temperature for yield (e.g., mild acidic conditions for reductions).

Q. How should researchers characterize this compound and its derivatives?

  • Techniques :

  • Spectroscopy : Use IR to confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) groups. Employ ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and allylic/cyanoethyl moieties (δ 2.5–4.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion verification (e.g., [M+H]⁺ for C₁₈H₁₈ClNO₃: calc. 348.10, obs. 348.09) .
    • Data interpretation : Cross-reference spectral data with computational tools (e.g., PubChem’s InChIKey) to resolve ambiguities .

Advanced Research Questions

Q. How can conflicting spectral data during structural elucidation be resolved?

  • Case study : For derivatives like N-(3-chlorophenyl)-2-morpholino-acetamide, discrepancies in NMR integration may arise from tautomerism or rotameric equilibria.
  • Resolution strategies :

  • Use variable-temperature NMR to identify dynamic processes.
  • Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
  • Cross-validate with X-ray crystallography if crystalline derivatives are available .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Critical factors :

  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C for reductions) improve selectivity in nitro-to-amine conversions .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates in condensation steps .
  • Workflow design : Use flow chemistry for exothermic reactions (e.g., nitrations) to control temperature and scale-up efficiently .
    • Data-driven optimization : Tabulate yields under varying conditions (e.g., pH, solvent ratios) to identify optimal parameters.

Q. How can researchers assess toxicological profiles when existing data are limited?

  • Approaches :

  • In silico models : Use tools like ProTox-II or ADMET Predictor™ to predict acute toxicity (e.g., LD₅₀) and hepatotoxicity .
  • Comparative analysis : Cross-reference structurally similar compounds (e.g., N-(2-hydroxyphenyl)acetamide) with known toxicity data .
  • In vitro assays : Perform cytotoxicity screening (e.g., MTT assay on HepG2 cells) to prioritize compounds for in vivo studies .

Q. How to design derivatives for targeted biological activity (e.g., antiviral or antioxidant)?

  • Structure-activity relationship (SAR) strategies :

  • Functional group modulation : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to viral polymerases, as seen in docking studies with monkeypox targets .
  • Scaffold hybridization : Combine acetamide cores with indole or carbazole moieties to exploit antioxidant properties via radical scavenging (e.g., derivatives in ).
    • Validation : Use in vitro assays (e.g., DPPH radical scavenging for antioxidants; plaque reduction for antivirals) .

Methodological Notes

  • Data tables :

    ParameterExample ValuesReference
    Melting point range145–148°C (for crystalline derivatives)
    HRMS (m/z)[M+H]⁺: 348.09 (calc. 348.10)
    ¹H NMR (δ, ppm)Aromatic H: 6.5–8.0; CH₂CN: 2.5–3.0
  • Contradictions :

    • emphasizes iron powder for reductions, while uses DMF-DMA for enamine formation. Choose methods based on substrate compatibility and functional group tolerance.

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